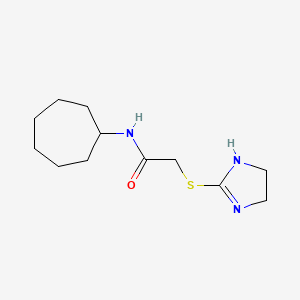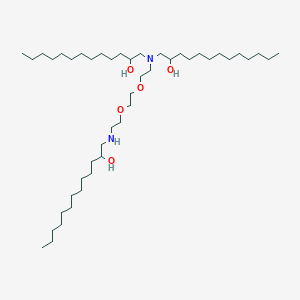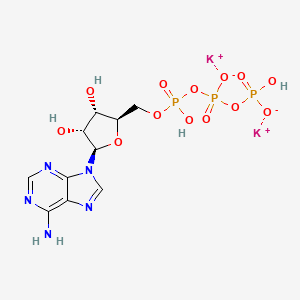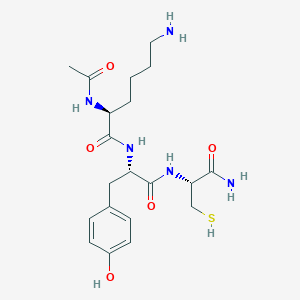![molecular formula C22H28N10O B11933346 3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-901715 is a potent and selective inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has an IC50 value of 3.3 nM, making it highly effective in inhibiting AAK1 . This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology.
Preparation Methods
The synthesis of BMS-901715 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrrolotriazine derivatives .
Chemical Reactions Analysis
BMS-901715 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Scientific Research Applications
BMS-901715 has several scientific research applications:
Neurology: It is used to study the role of AAK1 in neuronal signaling and synaptic vesicle recycling.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating neuropathic pain and other neurological disorders.
Biology: Researchers use BMS-901715 to understand the molecular mechanisms of endocytosis and receptor-mediated endocytosis.
Industry: The compound is utilized in the development of new drugs targeting AAK1
Mechanism of Action
BMS-901715 exerts its effects by selectively inhibiting AAK1, a kinase involved in clathrin-mediated endocytosis. AAK1 modulates the phosphorylation of clathrin-associated proteins, which are crucial for the formation of clathrin-coated vesicles. By inhibiting AAK1, BMS-901715 disrupts this process, affecting synaptic vesicle recycling and receptor-mediated endocytosis .
Comparison with Similar Compounds
BMS-901715 is unique due to its high selectivity and potency in inhibiting AAK1. Similar compounds include:
BMS-986165: Another AAK1 inhibitor with different structural properties.
BMS-986020: A compound with similar inhibitory effects on AAK1 but different pharmacokinetic properties.
BMS-986142: An AAK1 inhibitor with distinct molecular targets and pathways
BMS-901715 stands out due to its high efficacy and specificity, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C22H28N10O |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-[[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]amino]-5-(2-propan-2-yltetrazol-5-yl)phenol |
InChI |
InChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26) |
InChI Key |
CNACSDYVLFCDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)






![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

